![molecular formula C15H30N2 B2708761 3,7-二丁基-3,7-二氮杂双环[3.3.1]壬烷 CAS No. 58324-90-6](/img/structure/B2708761.png)

3,7-二丁基-3,7-二氮杂双环[3.3.1]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

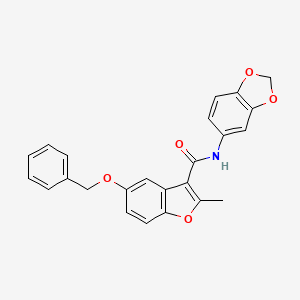

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C15H30N2 . It is a derivative of 3,7-diazabicyclo[3.3.1]nonane, which is a type of bicyclic amine .

Molecular Structure Analysis

The 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane molecule contains a total of 48 bonds. There are 18 non-H bonds, 6 rotatable bonds, 2 six-membered rings, 1 eight-membered ring, and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane has a molecular weight of 238.42 . It is a liquid at room temperature . The melting point is 105 degrees Celsius at 0.3 mbar .科学研究应用

- 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane serves as a phosphine ligand in coordination chemistry. It can form complexes with transition metals, enabling the study of various catalytic reactions and coordination behavior. For instance, it has been used as a ligand in the synthesis of diiron dithiolate complexes of Fe-only hydrogenase, enhancing the reactivity of the active site .

- The bispidine structure, which includes the [3,7]-diazabicyclo[3.3.1]nonane core, appears in several naturally occurring alkaloids. Notably, the tetracyclic alkaloid (−)-sparteine and the tricyclic alkaloid (−)-cytisine feature this motif. Researchers have explored synthetic strategies to access these alkaloids, making the study of bispidine derivatives relevant in natural product synthesis .

Phosphine Ligand in Coordination Chemistry

Synthesis of Natural Compounds

安全和危害

作用机制

Target of Action

The primary target of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . AMPA receptors are directly involved in the formation of cognitive functions and memory .

Mode of Action

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane: acts as a positive allosteric modulator (PAM) of AMPA receptors . It binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .

Biochemical Pathways

The action of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane affects the glutamatergic system, which plays an extremely important role in the functioning of the mammalian central nervous system . The compound’s interaction with AMPA receptors influences the downstream effects of this system.

Result of Action

The molecular and cellular effects of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane ’s action involve modulation of AMPA receptors, which can have a cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates its great therapeutic potential .

属性

IUPAC Name |

3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-3-5-7-16-10-14-9-15(11-16)13-17(12-14)8-6-4-2/h14-15H,3-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZOCSVNNUPJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2CC(C1)CN(C2)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2708679.png)

![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2708680.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708681.png)

![2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2708686.png)

![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2708687.png)

![N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708694.png)

![1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2708695.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2708697.png)